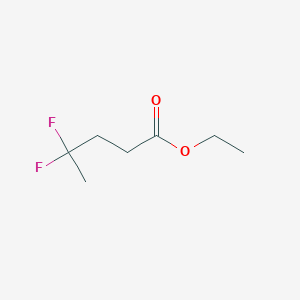

Ethyl 4,4-difluoropentanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4,4-difluoropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-3-11-6(10)4-5-7(2,8)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPDDDGLNXKZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507196 | |

| Record name | Ethyl 4,4-difluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-72-3 | |

| Record name | Ethyl 4,4-difluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4-difluoropentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Gem-Difluorinated Ketoesters

An In-Depth Technical Guide to the Synthesis of Ethyl 4,4-Difluoro-3-oxopentanoate

Fluorine-containing molecules are of paramount importance in modern drug discovery and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. The geminal-difluoroalkyl group (CF₂) is a particularly valuable motif, serving as a bioisostere for carbonyl groups or ethers, enhancing chemical stability without significantly increasing steric bulk. Ethyl 4,4-difluoro-3-oxopentanoate, a β-ketoester bearing this functional group, represents a versatile building block for synthesizing more complex fluorinated heterocycles and pharmacologically active agents.

This guide provides a comprehensive overview of a robust, two-stage synthetic pathway to Ethyl 4,4-difluoro-3-oxopentanoate. We will delve into the strategic rationale behind the chosen route, provide detailed, field-proven experimental protocols, and explore the underlying reaction mechanisms. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorination chemistry.

Part 1: Strategic Retrosynthesis and Pathway Design

A logical retrosynthetic analysis of the target molecule, Ethyl 4,4-difluoro-3-oxopentanoate (1) , points to a Claisen condensation as the key bond-forming step. This disconnection reveals two primary synthons: the enolate of ethyl acetate (3) and a difluorinated acylating agent, ethyl 2,2-difluoropropanoate (2) . This approach is advantageous as it builds the carbon backbone while introducing the desired keto-ester functionality in a single, efficient transformation.

The critical challenge then becomes the synthesis of the key precursor, ethyl 2,2-difluoropropanoate (2) . A reliable method to install a gem-difluoro group is the deoxofluorination of a ketone. Therefore, the commercially available α-keto ester, ethyl pyruvate (4) , is identified as the ideal starting material.

Caption: Retrosynthetic pathway for Ethyl 4,4-difluoro-3-oxopentanoate.

This two-stage forward synthesis is practical, relying on accessible starting materials and well-established reaction classes, ensuring a high degree of reproducibility and scalability.

Part 2: Synthesis of Key Precursor: Ethyl 2,2-difluoropropanoate

The conversion of the ketone in ethyl pyruvate to a gem-difluoro group is the foundational step of this synthesis. This is achieved through deoxofluorination, a process that replaces a carbonyl oxygen with two fluorine atoms.

Causality of Reagent Selection

Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the reagents of choice for this transformation.[1] They are highly effective for converting aldehydes and ketones to their corresponding gem-difluorides.[2] While highly effective, DAST is moisture-sensitive, reacts violently with water, and can be explosive when heated above 90°C, necessitating careful handling.

Detailed Experimental Protocol: Deoxofluorination

This protocol is adapted from established procedures for the deoxofluorination of ketones.[3]

Materials:

-

Ethyl pyruvate (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST) (2.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl pyruvate (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add DAST (2.2 eq) to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly and carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Causality: This step neutralizes the acidic byproducts and unreacted DAST. Extreme caution is required as the quenching process is highly exothermic.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ethyl 2,2-difluoropropanoate can be purified by fractional distillation under reduced pressure.

Part 3: Core Synthesis via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base. Here, we utilize it to couple the synthesized ethyl 2,2-difluoropropanoate with the enolate of ethyl acetate.

Causality of Experimental Choices

-

Base Selection: Sodium ethoxide (NaOEt) is the ideal base for this reaction. It is strong enough to deprotonate ethyl acetate, forming the required nucleophilic enolate. Using sodium ethoxide also prevents ester scrambling (transesterification) since the ethoxide anion matches the ester's alcohol component.

-

Solvent: Anhydrous ethanol or tetrahydrofuran (THF) can be used. Using excess ethyl acetate as both reactant and solvent is also a viable and efficient option. The absence of water is critical, as it would quench the base and hydrolyze the esters.

-

Temperature Control: The initial deprotonation is performed at a low temperature (0-5°C) to control the reaction rate and minimize side reactions. The subsequent condensation is typically warmed to drive the reaction to completion.

Mechanistic Overview

The reaction proceeds via the following steps:

-

Enolate Formation: Sodium ethoxide deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate.

-

Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl 2,2-difluoropropanoate.

-

Intermediate Formation: A tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, eliminating an ethoxide ion to form the β-ketoester product.

-

Deprotonation: The resulting product is more acidic than the starting esters and is deprotonated by the ethoxide base. This final, irreversible acid-base step drives the equilibrium towards the product.

-

Acidic Workup: An acidic workup is required in the final step to protonate the enolate and yield the neutral β-ketoester.

Caption: Stepwise mechanism of the Claisen condensation.

Detailed Experimental Protocol: Claisen Condensation

This protocol is based on analogous, well-documented procedures for the synthesis of similar fluorinated β-ketoesters.

Materials:

-

Sodium ethoxide (1.1 eq)

-

Anhydrous ethanol (or THF)

-

Ethyl acetate (3.0 eq, anhydrous)

-

Ethyl 2,2-difluoropropanoate (1.0 eq, from Part 2)

-

Aqueous hydrochloric acid (HCl, 2M) or sulfuric acid (H₂SO₄, 10%)

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium ethoxide (1.1 eq) in anhydrous ethanol. Add ethyl acetate (3.0 eq). Cool the suspension to 0-5°C with an ice bath.

-

Addition of Ester: Add ethyl 2,2-difluoropropanoate (1.0 eq) dropwise to the cooled, stirred suspension over a period of 1-2 hours. Ensure the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and warm the mixture to 50-60°C. Stir at this temperature for 2-4 hours to ensure the reaction goes to completion.

-

Acidic Workup: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice and the aqueous acid solution. Stir until the mixture is acidic (pH ~2-3). Causality: The acidic workup protonates the product enolate and neutralizes any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The final product, Ethyl 4,4-difluoro-3-oxopentanoate, can be further purified by vacuum distillation.

Part 4: Data Summary and Characterization

The following table summarizes the key parameters for the Claisen condensation step.

| Parameter | Value/Condition | Rationale |

| Base | Sodium Ethoxide (NaOEt) | Strong, non-nucleophilic base; avoids transesterification. |

| Solvent | Anhydrous Ethanol / THF | Aprotic or matching protic solvent to prevent side reactions. |

| Temperature | 0-5°C (addition), 50-60°C (reaction) | Controls initial exotherm; drives reaction to completion. |

| Stoichiometry | 1.1 eq NaOEt, 3.0 eq Ethyl Acetate | Excess base ensures full deprotonation; excess acetate drives equilibrium. |

| Workup | Aqueous HCl or H₂SO₄ | Protonates the product enolate to yield the final neutral compound. |

Characterization: The purified product should be characterized using standard analytical techniques:

-

¹H NMR: To confirm the presence and integration of ethyl and methyl protons.

-

¹⁹F NMR: To confirm the presence of the CF₂ group.

-

¹³C NMR: To identify all unique carbon atoms, including the ester and ketone carbonyls and the CF₂ carbon.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: To identify characteristic C=O stretches for the ketone and ester groups.

Part 5: Safety and Handling

-

Deoxofluorinating Agents: DAST and Deoxo-Fluor are corrosive and react violently with water. All manipulations must be carried out by trained personnel in a chemical fume hood using anhydrous techniques and appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

-

Sodium Ethoxide: This is a strong base that is also moisture-sensitive and corrosive. Handle under an inert atmosphere.

-

Solvents: Dichloromethane, ethanol, and ethers are flammable. Ensure all operations are performed away from ignition sources.

-

General Precautions: Always perform reactions in well-ventilated areas. Be prepared for exothermic reactions, especially during reagent addition and quenching steps, by using ice baths for temperature control.

Conclusion

The synthesis of Ethyl 4,4-difluoro-3-oxopentanoate is effectively achieved through a strategic two-stage process. The pathway begins with the deoxofluorination of ethyl pyruvate to generate the key intermediate, ethyl 2,2-difluoropropanoate, followed by a base-catalyzed Claisen condensation with ethyl acetate. By carefully controlling reaction conditions and understanding the underlying chemical principles, this method provides a reliable and scalable route to a valuable fluorinated building block, opening avenues for further research and development in medicinal and materials chemistry.

References

-

ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PMC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]

- Google Patents. (n.d.). JPH1180088A - Production of ethyl pyruvate.

- Google Patents. (n.d.). CN104098444A - Preparation method of 2, 2-difluoroethanol.

-

The Royal Society of Chemistry. (n.d.). Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-. Available at: [Link]

-

ResearchGate. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Available at: [Link]

-

RSC Publishing. (n.d.). Reaction of diethylaminosulfur trifluoride with diols. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Available at: [Link]

-

Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Available at: [Link]

-

PubMed. (1991). The action of diethylaminosulfur trifluoride (DAST) on 1-(4,6-O-isopropylidene-beta-D-glucopyranosyl)pyrimidines, a one-pot synthesis of 2,2'-anhydro-1-(3-deoxy-3-fluoro-4,6-O-isopropylidene-beta-D- altropyranosyl)pyrimidines. Available at: [Link]

-

Organic Syntheses. (n.d.). diethylaminosulfur trifluoride. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Available at: [Link]

-

Baxendale Group. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Available at: [Link]

- Google Patents. (n.d.). US6080886A - Fluorination with aminosulfur trifluorides.

-

Wikipedia. (n.d.). Ethyl pyruvate. Available at: [Link]

Sources

Spectroscopic data (NMR, IR, MS) of Ethyl 4,4-difluoropentanoate

An In-Depth Spectroscopic Guide to Ethyl 4,4-difluoropentanoate

Prepared by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals, each corresponding to a unique proton environment in the molecule. The presence of the electronegative fluorine atoms will have a notable effect on the chemical shifts of the neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| a | 4.15 | Quartet (q) | J = 7.1 Hz | -OCH₂ CH₃ |

| b | 2.50 | Triplet (t) | J = 7.5 Hz | -COCH₂ CH₂- |

| c | 2.10 | Triplet of Triplets (tt) | J = 7.5 Hz, ¹⁹F Coupling | -COCH₂CH₂ CF₂- |

| d | 1.60 | Triplet (t) | ¹⁹F Coupling | -CF₂CH₃ |

| e | 1.25 | Triplet (t) | J = 7.1 Hz | -OCH₂CH₃ |

Causality Behind Assignments:

-

Signal a (-OCH₂CH₃): The methylene protons of the ethyl ester group are deshielded by the adjacent oxygen atom, resulting in a downfield chemical shift around 4.15 ppm. The signal is split into a quartet by the three neighboring protons of the methyl group.

-

Signal b (-COCH₂CH₂-): These methylene protons are adjacent to the carbonyl group, which deshields them to a lesser extent than the ester oxygen, placing their signal around 2.50 ppm. They are split into a triplet by the adjacent methylene protons at position 'c'.

-

Signal c (-COCH₂CH₂CF₂-): These protons experience deshielding from the carbonyl group and a smaller effect from the gem-difluoro group. Crucially, they will be coupled to both the protons at 'b' and the two fluorine atoms, resulting in a complex triplet of triplets multiplicity.

-

Signal d (-CF₂CH₃): The methyl protons attached to the carbon bearing the two fluorine atoms will be significantly influenced by them, leading to a triplet due to ¹⁹F coupling.

-

Signal e (-OCH₂CH₃): The methyl protons of the ethyl group are in a standard aliphatic environment and are split into a triplet by the methylene protons at 'a'.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening factor of ~0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Visualization: ¹H NMR Structural Assignments

Caption: Labeled protons in this compound for ¹H NMR assignment.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atoms directly bonded to fluorine will exhibit strong coupling, resulting in splitting of their signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment |

| 1 | 172.0 | Singlet (s) | C =O |

| 2 | 124.0 | Triplet (t) | C F₂ |

| 3 | 61.0 | Singlet (s) | -OC H₂CH₃ |

| 4 | 35.0 | Triplet (t) | -CH₂C H₂CF₂- |

| 5 | 28.0 | Singlet (s) | -COC H₂CH₂- |

| 6 | 23.0 | Triplet (t) | -CF₂C H₃ |

| 7 | 14.0 | Singlet (s) | -OCH₂C H₃ |

Causality Behind Assignments:

-

Carbonyl Carbon (1): The ester carbonyl carbon is highly deshielded, appearing around 172 ppm.[4]

-

Difluorinated Carbon (2): The carbon atom bonded to two fluorine atoms will be significantly downfield and will appear as a triplet due to one-bond C-F coupling.

-

Ester Carbons (3, 7): The -OCH₂- carbon is deshielded by the oxygen atom, while the terminal methyl carbon is in a typical aliphatic region.[5]

-

Methylene Carbons (4, 5): The carbon alpha to the carbonyl will be more deshielded than the one beta. The carbon adjacent to the CF₂ group will show a triplet multiplicity due to two-bond C-F coupling.

-

Methyl Carbon (6): The methyl carbon attached to the CF₂ group will also exhibit a triplet fine structure due to two-bond C-F coupling.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in a molecule.[7]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -90 to -110 | Quartet (q) | J ≈ 15-20 Hz | CF₂ |

Causality Behind Assignment:

-

The two fluorine atoms are chemically equivalent and will therefore give a single signal.

-

This signal will be split into a quartet by the three protons on the adjacent methyl group. The chemical shift for gem-difluoro alkanes typically falls in this region.[8]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a spectrometer equipped with a fluorine probe, operating at the appropriate frequency (e.g., 470 MHz for a 500 MHz proton instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A wide spectral width of ~250 ppm is initially recommended to locate the signal.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans.

-

-

Processing: Standard Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is excellent for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the strong ester carbonyl stretch and the C-F bond vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Medium | C-H stretching (alkane) |

| 1740 | Strong | C=O stretching (ester) |

| 1250-1100 | Strong | C-F stretching |

| 1180 | Strong | C-O stretching (ester) |

Interpretation of Key Peaks:

-

C=O Stretch (~1740 cm⁻¹): This will be the most intense and characteristic peak in the spectrum, confirming the presence of the ester functional group.[9][10][11]

-

C-F Stretches (1250-1100 cm⁻¹): Strong absorptions in this region are indicative of carbon-fluorine bonds. The presence of two fluorine atoms on the same carbon will likely result in two strong, distinct bands corresponding to symmetric and asymmetric stretching modes.

-

C-O Stretch (~1180 cm⁻¹): The stretching vibration of the ester C-O bond will also produce a strong absorption band.[12]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, the simplest method is to acquire the spectrum as a thin film.

-

Method (Thin Film):

-

Place one drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform film.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the compound and characteristic fragmentation patterns that can be used for structural confirmation.

Predicted Mass Spectrometry Data

| m/z | Predicted Identity |

| 166 | [M]⁺ (Molecular Ion) |

| 121 | [M - OCH₂CH₃]⁺ |

| 99 | [M - CF₂CH₃]⁺ |

| 73 | [COOCH₂CH₃]⁺ |

| 51 | [CHF₂]⁺ |

Fragmentation Pathway Analysis:

The molecular ion ([M]⁺) is expected at m/z 166. Key fragmentation pathways for esters include alpha-cleavage (cleavage of bonds adjacent to the carbonyl group) and loss of the alkoxy group.

-

Loss of the Ethoxy Radical: Cleavage of the C-O bond results in the loss of the ethoxy radical (•OCH₂CH₃), leading to a fragment at m/z 121.

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the carbonyl group can lead to the loss of the -CF₂CH₃ group, resulting in a fragment at m/z 99.

-

Formation of the Ethoxycarbonyl Cation: Another common fragmentation for ethyl esters is the formation of the [COOCH₂CH₃]⁺ cation at m/z 73.

-

Formation of Difluoromethyl Cation: Fragmentation can also lead to the formation of the difluoromethyl cation [CHF₂]⁺ at m/z 51.

Visualization: Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization source. The electron energy is typically set to 70 eV to ensure reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector is commonly used to detect the ions.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry offers a powerful and complementary set of tools for the unambiguous identification and structural verification of this fluorinated ester. The provided protocols and interpretations, grounded in fundamental principles of spectroscopy, should serve as a valuable resource for researchers working with this and structurally related compounds.

References

-

National Center for Biotechnology Information. "Fluorine NMR." PubChem. Available at: [Link]

-

PubChem. "Ethyl 4,4-difluoro-3-oxopentanoate." Available at: [Link]

-

PubChemLite. "this compound (C7H12F2O2)." Available at: [Link]

-

University of Regensburg. "19Fluorine NMR." Available at: [Link]

-

University of Ottawa. "19F NMR." Available at: [Link]

-

Semantic Scholar. "Synthesis of Ethyl 4,4-Difluoroacetoacetate." Available at: [Link]

-

Doc Brown's Chemistry. "Infrared spectrum of ethyl ethanoate." Available at: [Link]

-

Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." Available at: [Link]

-

Spectroscopy Online. "The Carbonyl Group, Part I: Introduction." Available at: [Link]

-

National Center for Biotechnology Information. "Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons." Available at: [Link]

-

Oxford Instruments. "NMR | Speeding Fluorine Analysis." Available at: [Link]

-

ACS Publications. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the." Available at: [Link]

-

Chemistry LibreTexts. "Infrared Spectroscopy." Available at: [Link]

-

Chemguide. "Interpreting infra-red spectra." Available at: [Link]

-

Khan Academy. "IR signals for carbonyl compounds." Available at: [Link]

-

Doc Brown's Chemistry. "Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate." Available at: [Link]

-

ResearchGate. "Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling." Available at: [Link]

-

The Royal Society of Chemistry. "¹H NMR spectrum of Compound 32." Available at: [Link]

-

ResearchGate. "¹⁹F NMR spectra of the fluorinated acrylic acid ester." Available at: [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]

-

YouTube. "Fragmentation in Mass Spectrometry." Available at: [Link]

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Available at: [Link]

-

Oregon State University. "¹³C NMR Chemical Shift." Available at: [Link]

Sources

- 1. This compound,659-72-3-Amadis Chemical [amadischem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. PubChemLite - this compound (C7H12F2O2) [pubchemlite.lcsb.uni.lu]

- 4. 3,6-BIS(CHLOROMETHYL)DURENE(3022-16-0) 1H NMR spectrum [chemicalbook.com]

- 5. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 7. 1-Ethyl-3-methylimidazolium chloride(65039-09-0) 1H NMR spectrum [chemicalbook.com]

- 8. P,P'-DDD(72-54-8) 1H NMR spectrum [chemicalbook.com]

- 9. hmdb.ca [hmdb.ca]

- 10. sinfoochem.com [sinfoochem.com]

- 11. Methylene chloride [webbook.nist.gov]

- 12. ETHYLENE GLYCOL DI-N-BUTYRATE(105-72-6) IR Spectrum [chemicalbook.com]

A Senior Application Scientist's Guide to Ethyl 4,4-difluoropentanoate: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Modern Pharmaceuticals

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to enhanced metabolic stability, increased binding affinity, and improved membrane permeability of drug candidates. Within the arsenal of fluorinated building blocks, Ethyl 4,4-difluoropentanoate (CAS No. 659-72-3) represents a versatile and increasingly important intermediate. This guide provides an in-depth technical overview of its commercial availability, plausible synthetic routes, and its burgeoning role in the development of novel therapeutics, with a particular focus on antiviral agents.

Physicochemical Properties and Safety Data

A comprehensive understanding of a chemical intermediate begins with its fundamental properties and safety profile.

| Property | Value | Source |

| CAS Number | 659-72-3 | [1] |

| Molecular Formula | C₇H₁₂F₂O₂ | [2][3] |

| Molecular Weight | 166.17 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 70-72 °C (at 27 Torr) | [2] |

| Flash Point | 55 °C (131 °F) | [1] |

| Synonyms | Ethyl 4,4-difluorovalerate | [1] |

Safety and Handling: this compound is classified as a flammable liquid and is harmful if swallowed or inhaled. It is also a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.

Commercial Availability and Key Suppliers

This compound is readily available from a variety of commercial suppliers, catering to both research and development and bulk manufacturing needs. The following table provides a non-exhaustive list of reputable vendors.

| Supplier | Purity | Notes |

| Sigma-Aldrich (Merck) | ≥95.0% | A well-established supplier for research-grade chemicals.[1] |

| Alachem Co., Ltd. | - | Offers the product for applications from R&D to industrial use. |

| Amadis Chemical | 95% | Provides various pack sizes and offers bulk inquiry.[2] |

| BTCpharm (华祥医药) | - | Lists the product as a colorless to light yellow liquid.[3] |

| Crescent Chemical Co., Inc. | 96% | Available in 25kg packaging. |

Synthetic Pathways: A Plausible Esterification Route

While specific, detailed journal-level synthesis protocols for this compound are not abundantly available in the public domain, a logical and commonly employed synthetic strategy would involve the esterification of 4,4-difluoropentanoic acid. The synthesis of the precursor acid itself is a key step. A plausible two-step synthesis is outlined below.

Step 1: Synthesis of 4,4-Difluoropentanoic Acid

The synthesis of the parent acid can be achieved through various fluorination techniques. One common method involves the reaction of a suitable precursor, such as a ketone or an unsaturated carboxylic acid, with a fluorinating agent.

Step 2: Fischer Esterification

The resulting 4,4-difluoropentanoic acid can then be esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired this compound.

Figure 1: A plausible two-step synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Fluorination: To a solution of the appropriate pentanoic acid precursor in a suitable solvent (e.g., dichloromethane) at a reduced temperature (e.g., -78 °C), a fluorinating agent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC or GC-MS.

-

Work-up and Purification (Step 1): The reaction is quenched, and the organic layer is washed, dried, and concentrated. The crude 4,4-difluoropentanoic acid is then purified, for example, by column chromatography.

-

Esterification: The purified 4,4-difluoropentanoic acid is dissolved in an excess of ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours.

-

Work-up and Purification (Step 2): After cooling, the excess ethanol is removed under reduced pressure. The residue is diluted with an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated, and the final product, this compound, is purified by distillation.

The Role of this compound in Drug Development

The introduction of a gem-difluoro group, as present in this compound, can significantly impact the biological activity of a molecule. This moiety can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially improving metabolic stability by blocking sites of oxidation.

While specific examples of marketed drugs that directly utilize this compound as a starting material are not prominently documented in publicly available literature, its value lies in its potential as a key building block for more complex fluorinated scaffolds. The ester functionality provides a handle for a variety of chemical transformations, including amide bond formation, reduction to the corresponding alcohol, and elaboration of the carbon chain.

Application in Antiviral Drug Discovery: A Forward-Looking Perspective

The development of novel antiviral agents is a critical area of pharmaceutical research.[4] Fluorinated nucleoside and non-nucleoside analogs have shown significant promise as inhibitors of viral replication.[5] The difluoromethyl group, accessible from intermediates like this compound, is a valuable pharmacophore in this context.

The general strategy for employing such a building block in antiviral synthesis is depicted below.

Figure 2: General strategy for the utilization of this compound in the synthesis of antiviral candidates.

The core value proposition of this compound is its ability to introduce a difluorinated five-carbon chain into a target molecule. This can be particularly advantageous in the design of inhibitors for viral enzymes where the difluoro group can modulate binding interactions and block metabolic degradation.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its gem-difluoro moiety offers a strategic advantage for medicinal chemists seeking to enhance the developability of their lead compounds. While the direct application of this specific intermediate in currently marketed drugs is not widely publicized, its utility as a precursor to more complex fluorinated structures, particularly in the antiviral arena, is a promising area for future research. As the demand for novel therapeutics with improved properties continues to grow, the importance of foundational building blocks like this compound is set to increase.

References

-

Alachem Co., Ltd. 659-72-3 | this compound. Available from: [Link]

-

Crescent Chemical Co., Inc. This compound. Available from: [Link]

- Google Patents. Method for synthesizing ethyl 4,4-difluoroacetoacetate. CN102206155A.

-

PubMed. The 4',4'-difluoro analog of 5'-noraristeromycin: a new structural prototype for possible antiviral drug development toward orthopoxvirus and cytomegalovirus. Available from: [Link]

Sources

- 1. 4,4-二氟戊酸乙酯 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound,659-72-3-Amadis Chemical [amadischem.com]

- 3. 659-72-3 / this compound | BTCpharm华祥医药 [btcpharm.com]

- 4. Building Blocks for COVID-19 Antiviral Drugs Identified in Rapid Study | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]

- 5. The 4',4'-difluoro analog of 5'-noraristeromycin: a new structural prototype for possible antiviral drug development toward orthopoxvirus and cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Rise of the Gem-Difluoromethylene Group in Molecular Design

An In-depth Technical Guide to Gem-Difluorinated Esters: Synthesis, Properties, and Applications

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science.[1][2][3] Among the array of fluorinated motifs, the gem-difluoromethylene (-CF₂-) group has garnered significant attention as a versatile and powerful functional group.[4] Its unique stereoelectronic properties allow it to serve as a bioisostere for functionalities such as carbonyl groups, ether linkages, or methylene groups, profoundly influencing a molecule's physicochemical and pharmacokinetic profile.[3]

The replacement of a methylene (-CH₂-) or carbonyl (-C=O-) group with a -CF₂- unit can induce significant, often beneficial, changes in lipophilicity, metabolic stability, conformational preference, and target binding affinity.[1][2][3] The high electronegativity of the fluorine atoms polarizes the C-F bonds, creating a local dipole and influencing the molecule's overall electronic character. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, core properties, and strategic applications of gem-difluorinated esters, a key subclass of these valuable compounds.

Synthetic Strategies for Accessing Gem-Difluorinated Esters

The synthesis of gem-difluorinated esters can be approached through several distinct strategies, each with its own advantages regarding substrate scope, functional group tolerance, and reaction conditions. Key methodologies include the functionalization of pre-existing gem-difluoroalkenes and nucleophilic or electrophilic fluorination techniques.

Hydrofunctionalization of Gem-Difluoroalkenes

One of the most direct and atom-economical methods involves the addition of nucleophiles to gem-difluoroalkenes. Due to the strong inductive effect of the two fluorine atoms, the β-carbon of a gem-difluoroalkene is highly electrophilic and susceptible to nucleophilic attack.[5] However, a common side reaction is β-fluoride elimination from the resulting anionic intermediate, which leads to monofluoroalkene byproducts.

A highly effective, catalyst-free approach involves the direct addition of carboxylic acids to β,β-difluoroacrylates.[6] This thermal reaction proceeds via a formal hydroacetoxylation, constructing the desired RCO₂–CF₂ bond with high regioselectivity.[6] The reaction tolerates a wide range of functional groups on the carboxylic acid, including electron-rich and electron-poor aromatic rings, heteroaryl groups, and alkyl chains.[6] This strategy is particularly attractive for late-stage functionalization in medicinal chemistry programs.[6]

Nucleophilic Fluoroalkylation of Esters

An alternative strategy involves the reaction of esters with nucleophilic difluoromethylating reagents. This approach builds the α,α-difluoro-β-ketone core structure, which is closely related to gem-difluorinated esters. For instance, reagents like difluoromethyl phenyl sulfone (PhSO₂CF₂H) can be deprotonated to generate a nucleophilic carbanion, which then attacks an ester electrophile.[7] This method is highly efficient for producing α,α-difluoro-β-ketosulfones, which are valuable synthetic intermediates.[7] The reaction conditions are typically well-controlled to prevent double addition to the ester, a common side product in such transformations.

Electrophilic and Other Fluorination Methods

While less common for direct ester synthesis, general electrophilic fluorination methods can be applied to suitable precursors. Reagents like Selectfluor are powerful F+ sources used to introduce fluorine atoms.[8] Additionally, the gem-difluorination of alkynes using a combination of a Brønsted acid and a fluoride source like Bu₄NBF₄ represents a straightforward method to generate the CF₂ group, which can then be incorporated into an ester-containing molecule.[8] Chemo-enzymatic methods and radical reactions are also emerging as powerful tools for creating chiral and selectively functionalized gem-difluorinated compounds, including ester derivatives.[9]

Physicochemical Properties and Conformational Impact

The introduction of a gem-difluoroester moiety imparts unique physicochemical characteristics that are central to its utility in drug design. These changes are often context-dependent, influenced by the surrounding molecular architecture.[10][11]

Impact on Lipophilicity, Solubility, and Acidity

The effect of gem-difluorination on lipophilicity (LogP) and aqueous solubility can be complex.[10][11] While fluorine is highly electronegative, replacing two C-H bonds with C-F bonds often increases lipophilicity.[3] However, the outcome depends on factors like the position of the fluorine atoms, the overall molecular structure, and the presence of nearby functional groups.[10][11] In a study of functionalized cycloalkanes, gem-difluorination generally increased LogP but could also lead to unexpected changes in solubility.[11][12] The strong electron-withdrawing inductive effect of the CF₂ group reliably lowers the pKa of nearby acidic protons or raises the pKa of conjugate acids of nearby basic groups.[10][11][13]

| Property | Bioisosteric Replacement | General Trend with -CF₂- Introduction | Rationale / Key Insights |

| Lipophilicity (LogP) | -CH₂- → -CF₂- | Generally increases, but is context-dependent.[3][10] | The replacement of C-H with more polar C-F bonds does not always decrease lipophilicity; effects are influenced by the local environment.[11] |

| Aqueous Solubility | -CH₂- → -CF₂- | Complex and unpredictable trend.[10][11] | A 10-fold difference in solubility was observed between fluorinated and non-fluorinated macrocycles with minimal change in LogP.[14] |

| Acidity / Basicity (pKa) | Proximal to acid/base | Lowers pKa of acids; Lowers pKa of protonated bases.[10][13] | Strong electron-withdrawing inductive effect of the CF₂ group stabilizes the conjugate base or destabilizes the protonated base.[10][11] |

| Metabolic Stability | -CH₂- → -CF₂- | Often improves, but can decrease.[1][10] | Blocks sites of oxidative metabolism (P450). However, conformational changes induced by -CF₂- can expose other parts of the molecule to metabolism.[14][15][16] |

Conformational Control and the Gauche Effect

Perhaps the most profound impact of gem-difluorination is on molecular conformation. The C-F bond is a weak hydrogen bond acceptor and can participate in stabilizing gauche interactions with adjacent electron-donating groups. This "fluorine gauche effect" can pre-organize a molecule into a specific, biologically active conformation.[15] In macrocyclic systems, this effect can be particularly dramatic. For example, the introduction of a gem-difluorinated alkoxyphenyl group into a macrocycle was found to shift the conformational equilibrium of a backbone amide bond, introducing a significant population of the cis isomer where the non-fluorinated analog existed almost exclusively as the trans isomer.[15][16][17] This conformational shift, in turn, had a major impact on the molecule's metabolic profile, switching the primary metabolic pathway from dealkylation to amide cleavage.[14][15] This demonstrates how gem-difluorination can serve as a powerful tool to modulate not just potency but also ADME properties through conformational control.[15][16]

Applications in Drug Discovery

The unique properties of the gem-difluoromethylene group make it a valuable motif in modern medicinal chemistry. Its incorporation can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2]

-

Improving Potency and Selectivity: By locking a molecule into a more favorable binding conformation, gem-difluorination can significantly enhance potency.[14][17] In one example, the introduction of a fluorinated side chain in a cholesteryl ester transfer protein (CETP) inhibitor led to an 8-fold increase in potency, attributed to a more optimal configuration within the enzyme's active site.[14][17]

-

Enhancing Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically labile methylene group with a CF₂ group is a common and effective strategy to block metabolic hotspots and improve a drug's half-life.[1][2] However, as noted earlier, the conformational effects of fluorination can sometimes expose other sites to metabolism, a consideration that must be evaluated on a case-by-case basis.[14][15]

-

Modulating Physicochemical Properties: Fine-tuning lipophilicity and pKa is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The gem-difluoroester group provides a tool to modulate these properties to achieve a better balance of potency and drug-like characteristics.[2][11]

Key Experimental Protocol: Catalyst-Free Synthesis of an Ethyl α-(acetoxydifluoromethyl)acrylate

This protocol is adapted from the work of Li and co-workers, describing the straightforward, thermal addition of a carboxylic acid to a gem-difluoroalkene.[6] This method is notable for its simplicity, as it requires no catalysts or additives.

Objective: To synthesize an α-(acetoxydifluoromethyl) ester via nucleophilic addition of acetic acid to an ethyl β,β-difluoroacrylate derivative.

Materials:

-

Ethyl 2-(difluoromethylene)-3-phenylpropanoate (1.0 mmol, 1 equiv.)

-

Glacial Acetic Acid (10.0 mmol, 10 equiv.)

-

Anhydrous Toluene (if needed for solubility)

-

Reaction vial with a screw cap

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the ethyl 2-(difluoromethylene)-3-phenylpropanoate (1.0 mmol).

-

Reagent Addition: Add glacial acetic acid (10.0 mmol, 10 equiv.). If the starting material has poor solubility in acetic acid alone, a minimal amount of anhydrous toluene can be added to ensure a homogeneous solution.

-

Reaction: Seal the vial tightly and place it in a pre-heated oil bath at 75 °C. Stir the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹⁹F NMR analysis.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acetic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure gem-difluorinated ester product.

Causality and Rationale:

-

Excess Acetic Acid: Using a large excess of acetic acid serves both as the nucleophile and the solvent, driving the reaction equilibrium towards the product according to Le Châtelier's principle.[6]

-

Thermal Conditions: Heating to 75 °C provides the necessary activation energy for the nucleophilic attack of the carboxylic acid on the electron-deficient alkene without requiring a catalyst.[6] This simplifies the procedure and purification.

-

Aqueous Work-up: The wash with sodium bicarbonate is critical to remove the unreacted acetic acid, which would otherwise co-elute with the product during chromatography.

Conclusion and Future Outlook

Gem-difluorinated esters represent a class of compounds with immense value for researchers in medicinal chemistry and materials science. Their synthesis is now accessible through robust and versatile methods, such as the catalyst-free addition of carboxylic acids to gem-difluoroalkenes. The profound and often predictable influence of the gem-difluoromethylene group on molecular properties—from lipophilicity and metabolic stability to conformational control—provides a powerful lever for molecular design.

Future research will likely focus on developing novel asymmetric syntheses to access chiral gem-difluorinated esters with high enantiopurity.[9][18] Furthermore, a deeper experimental and computational understanding of how this moiety influences non-covalent interactions within protein binding pockets will continue to guide the rational design of next-generation therapeutics and functional materials. The strategic application of the gem-difluoroester unit is poised to remain a key tactic in the optimization of molecular function.

References

-

Cogswell, T., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(47), 19770-19776. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

Li, W., et al. (2024). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters. [Link]

-

Ni, C., Zhang, L., & Hu, J. (2009). Synthesis of Fluorinated β-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- and Monofluoromethyl Sulfones. The Journal of Organic Chemistry. [Link]

-

Cogswell, T., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

-

Request PDF: Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (n.d.). ResearchGate. [Link]

-

Request PDF: gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (n.d.). ResearchGate. [Link]

-

Cogswell, T., et al. (2024). The effect of gem -difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

-

Ma, T., et al. (2024). gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Beilstein Journal of Organic Chemistry. [Link]

-

Li, W., et al. (2024). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. PMC. [Link]

-

Cogswell, T., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. [Link]

-

Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. (2024). MDPI. [Link]

-

Altman, R. A. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC. [Link]

-

a) Applications of gem‐difluoro olefins in medicinal chemistry... (n.d.). ResearchGate. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

-

Applications of gem‐difluoroalkenes in medicinal chemistry. (n.d.). ResearchGate. [Link]

-

(PDF) Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. (2024). ResearchGate. [Link]

-

Request PDF: Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction. (n.d.). ResearchGate. [Link]

-

Request PDF: Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (n.d.). ResearchGate. [Link]

-

Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (2020). PMC. [Link]

-

Metal-Free Synthesis of gem -Difluorinated Heterocycles from Enaminones and Difluorocarbene Precursors. (n.d.). ResearchGate. [Link]

-

(PDF) Synthesis of gem ‐Difluorocyclopropanes. (2022). ResearchGate. [Link]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). ACS Publications. [Link]

-

Synthesis of Fluorinated β-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- and Monofluoromethyl Sulfones. (n.d.). ACS Publications. [Link]

-

gem-Difluoroalkylation of Cyclic Ethers Enabled by Cobalt-Catalyzed C(sp3)-H Oxidation under Mild Conditions. (2024). PubMed. [Link]

- PROCESS FOR PRODUCING gem-DIFLUOROALKANES. (n.d.).

-

Integrating I(I)/I(III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols. (n.d.). ResearchGate. [Link]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). PMC. [Link]

-

Request PDF: Asymmetric Transfer Hydrogenation of gem‐Difluorocyclopropenyl Esters: Access to Enantioenriched gem‐Difluorocyclopropanes. (n.d.). ResearchGate. [Link]

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. enamine.net [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 11. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 15. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 4,4-difluoropentanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical and biological properties.[1][2] Ethyl 4,4-difluoropentanoate, a gem-difluorinated aliphatic ester, serves as an important structural motif. Understanding its three-dimensional structure and conformational preferences is critical for predicting its interactions in biological systems and its behavior in various media. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating theoretical calculations with established experimental protocols. We delve into the stereoelectronic effects governed by the gem-difluoro group, detailing the causality behind its conformational preferences and providing field-proven methodologies for its characterization.

Introduction: The Significance of Fluorine in Molecular Design

The substitution of hydrogen with fluorine can dramatically alter a molecule's properties. Fluorine's high electronegativity and relatively small van der Waals radius allow it to act as a "super-hydrogen," imparting enhanced metabolic stability, increased binding affinity, and modified lipophilicity without significant steric penalty.[1] In particular, gem-difluorination at a methylene group (–CH₂– to –CF₂–) introduces profound changes in local electronics and stereochemistry. These changes influence the molecule's preferred three-dimensional shape, or conformation, which is inextricably linked to its function.

The conformational behavior of organofluorine compounds is governed by a complex interplay of steric repulsion and stereoelectronic effects, such as hyperconjugation and electrostatic interactions.[3][4] A notable phenomenon is the gauche effect , where the presence of electronegative substituents can stabilize a gauche (60°) conformation over an anti (180°) one, counter to simple steric predictions.[5] This effect, primarily explained by a stabilizing hyperconjugative interaction between a σ bonding orbital and a vicinal σ* antibonding orbital (σC-H → σ*C-F), is a key determinant of the conformational landscape in fluorinated acyclic systems.[5][6] This guide will explore these principles in the context of this compound.

Molecular Structure Elucidation

The foundational structure of this compound (C₇H₁₂F₂O₂) provides the framework for its conformational possibilities.[7][8] Spectroscopic methods are essential for confirming its chemical identity and providing initial structural insights.

2.1 Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the solution-state structure and dynamics of molecules.[9][10]

-

¹H NMR: The proton spectrum will show distinct signals for the ethyl group (a triplet and a quartet) and the pentanoate backbone protons. The protons on the carbon adjacent to the CF₂ group (C3) will appear as a triplet of triplets due to coupling with both the neighboring methylene protons (C2) and the two fluorine atoms.

-

¹³C NMR: The carbon spectrum will confirm the seven unique carbon environments. The carbon atom bearing the fluorine atoms (C4) will exhibit a characteristic triplet in the proton-decoupled spectrum due to one-bond C-F coupling (¹J_CF).

-

¹⁹F NMR: The fluorine spectrum provides direct information about the chemical environment of the fluorine atoms. For this compound, a single resonance is expected, which will be split into a triplet by the adjacent C3 protons (³J_FH).

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretch of the ester group, typically around 1740 cm⁻¹. Strong bands corresponding to the C-F bond vibrations will also be prominent in the 1100-1000 cm⁻¹ region.[11]

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. The exact mass can confirm the molecular formula C₇H₁₂F₂O₂.

2.2 Key Structural Parameters

The geometry of the molecule is defined by its bond lengths, bond angles, and dihedral angles. While a crystal structure provides definitive solid-state data, computational modeling offers highly reliable gas-phase and solution-phase predictions.

| Parameter | Typical Value | Rationale |

| C-F Bond Length | ~1.35 Å | The high electronegativity of fluorine creates a short, strong, and highly polarized C-F bond.[1] |

| C=O Bond Length | ~1.21 Å | Typical value for an ester carbonyl group. |

| F-C-F Bond Angle | ~105-107° | The presence of two electronegative fluorine atoms tends to contract the F-C-F angle from the ideal tetrahedral angle of 109.5°. |

| C-C-C Bond Angle | ~110-114° | Generally follows standard sp³ hybridization, but can be influenced by steric and electronic effects of the substituents. |

Conformational Analysis: From Theory to Practice

The flexibility of this compound arises from rotation around its single bonds. The most critical rotations are around the C2-C3 and C3-C4 bonds, which dictate the overall shape of the carbon backbone.

3.1 Theoretical Framework: Stereoelectronic Effects in Action

The conformational preferences of the C2-C3-C4-C5 fragment are not governed by sterics alone. The gem-difluoro group at C4 introduces powerful stereoelectronic interactions that stabilize specific rotamers. The primary interaction is a hyperconjugative stabilization between the C2-H σ-orbitals and the C4-F σ*-antibonding orbitals. This interaction is maximized when the C-H and C-F bonds are anti-periplanar, leading to a preference for conformations where the C2-C3 and C3-C4 bonds are gauche to each other. This is a manifestation of the fluorine gauche effect.[5][6][12]

3.2 In Silico Analysis: A Predictive Computational Workflow

Computational chemistry provides a robust framework for exploring the potential energy surface of a molecule to identify stable conformers and their relative energies.[10] Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance of accuracy and computational cost.[13][14]

Protocol 3.2.1: DFT-Based Conformational Search and Analysis

Objective: To identify low-energy conformers of this compound and quantify their relative stabilities and populations.

Causality: This multi-step protocol ensures a thorough exploration of the conformational space. An initial, less computationally expensive search identifies potential candidates, which are then refined using a higher level of theory (DFT) to obtain accurate geometries and energies.[15] The choice of the B3LYP functional with a Pople-style basis set like 6-31G(d) is a well-established standard for geometry optimization of organic molecules.[14][16] Frequency calculations are crucial to verify that the optimized structures are true energy minima (no imaginary frequencies) and to derive thermodynamic data.

Methodology:

-

Initial 3D Structure Generation: Build an initial 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of starting geometries. This step broadly samples the potential energy surface.

-

DFT Geometry Optimization: Subject each unique conformer from the search to full geometry optimization using DFT. A common and reliable level of theory is B3LYP/6-31G(d) .[16] This step refines the molecular structure to find the nearest local energy minimum.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d)) for each optimized structure.

-

Self-Validation: Confirm that each structure is a true minimum by ensuring there are zero imaginary frequencies.

-

-

Thermodynamic Analysis: From the frequency calculation output, extract the electronic energies (E), zero-point vibrational energies (ZPVE), and thermal corrections to calculate the Gibbs free energies (G) at a standard temperature (e.g., 298.15 K).

-

Population Analysis: Calculate the relative Gibbs free energies (ΔG) for each conformer relative to the global minimum. Use the Boltzmann distribution equation to calculate the predicted population of each conformer at equilibrium:

-

Population (%) = 100 * (e^(-ΔG/RT)) / Σ(e^(-ΔG_i/RT))

-

Caption: Workflow for experimental thermodynamic analysis using VT-NMR.

Implications for Drug Development and Materials Science

The conformational preferences of this compound directly impact its molecular shape and dipole moment. In drug development, the three-dimensional structure of a molecule is paramount for its ability to bind to a biological target like an enzyme or receptor. By understanding and controlling conformation through strategic fluorination, medicinal chemists can design molecules that are pre-organized into their bioactive conformation, potentially increasing potency and selectivity. [1] Furthermore, the polarity and surface properties dictated by the conformation influence crucial pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability. The insights gained from the analysis of this seemingly simple molecule can be extrapolated to more complex fluorinated drug candidates and functional materials.

Conclusion

The molecular structure and conformation of this compound are dictated by a subtle interplay of steric and stereoelectronic effects, with the fluorine gauche effect playing a decisive role in stabilizing non-extended structures. A synergistic approach combining high-level computational modeling with experimental validation via Variable-Temperature NMR spectroscopy provides a comprehensive and trustworthy understanding of its conformational landscape. The protocols and principles detailed in this guide offer a robust framework for the characterization of this and other fluorinated molecules, providing essential knowledge for professionals in drug discovery and materials science who seek to harness the unique properties of fluorine in molecular design.

References

-

D'Andrea, L. D., & Giraud, F. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782. Available at: [Link]

-

Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73–88. Available at: [Link]

-

Rittner, R., & Olivato, P. R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available at: [Link]

-

University of Wisconsin-Madison Chemistry Department. (n.d.). Instructions for Variable Temperature (VT) Operation - NMR. Available at: [Link]

-

University of St Andrews. (n.d.). Variable Temperature NMR Experiments. Available at: [Link]

-

Northwestern University IMSERC. (n.d.). Variable Temperature (VT) Control for NMR. Available at: [Link]

-

Wikipedia. (n.d.). Gauche effect. Available at: [Link]

-

Erdelj, N., Bussmann, K., Schöler, A., Hansen, F. K., & Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1647–1657. Available at: [Link]

-

Sarotti, A. M., et al. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. Available at: [Link]

-

University of Notre Dame. (n.d.). Variable-temperature NMR operation. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4,4-difluoro-3-oxopentanoate. PubChem. Available at: [Link]

-

Jena Library. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Available at: [Link]

-

Maxwell, B. D., et al. (2021). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A. Available at: [Link]

-

F. M. Bickelhaupt, et al. (2019). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen. Available at: [Link]

-

ResearchGate. (n.d.). Data generated from DFT conformational analysis at B3LYP/6-31++G(d,p)... Available at: [Link]

-

Gilmour, R. (2016). The Fluorine Gauche Effect: A Brief History. Angewandte Chemie International Edition. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-bromo-4,4-difluoropentanoate. PubChem. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C7H12F2O2). Available at: [Link]

-

Lu, T. (2020). Response to "Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?". ResearchGate. Available at: [Link]

-

Vander Mierde, H., et al. (2021). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 86(17), 11581–11591. Available at: [Link]

-

Vander Mierde, H., et al. (2021). Conformational Analysis of 1,3-Difluorinated Alkanes. Semantic Scholar. Available at: [Link]

-

Kaczmarek-Kędziera, A., et al. (2022). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 27(19), 6296. Available at: [Link]

-

Salwiczek, M., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 18(41), 13133–13141. Available at: [Link]

-

Grafiati. (n.d.). Journal articles: 'DFT / B3LYP / 6-31G (d)'. Available at: [Link]

-

Hassan, H. B. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of Current Engineering and Technology, 4(4), 2342-2347. Available at: [Link]

-

Hollingworth, C., & Gouverneur, V. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141–6147. Available at: [Link]

-

O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 57. Available at: [Link]

-

ResearchGate. (n.d.). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. Available at: [Link]

-

PubChemLite. (n.d.). Ethyl 4,4-difluoro-3-oxopentanoate (C7H10F2O3). Available at: [Link]

-

LabSolutions. (n.d.). This compound. Available at: [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Available at: [Link]

Sources

- 1. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gauche effect - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PubChemLite - this compound (C7H12F2O2) [pubchemlite.lcsb.uni.lu]

- 8. labsolu.ca [labsolu.ca]

- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. auremn.org.br [auremn.org.br]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. inpressco.com [inpressco.com]

- 15. researchgate.net [researchgate.net]

- 16. Journal articles: 'DFT / B3LYP / 6-31G (d' – Grafiati [grafiati.com]

Safety and handling precautions for Ethyl 4,4-difluoropentanoate

An In-Depth Technical Guide to the Safe Handling of Ethyl 4,4-difluoropentanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for this compound, a fluorinated organic compound with increasing relevance in synthetic chemistry and drug discovery. The unique properties imparted by fluorine atoms necessitate a thorough understanding of its reactivity, potential hazards, and the requisite precautions for its safe manipulation in a laboratory setting. This document is intended to empower researchers with the knowledge to mitigate risks and foster a culture of safety.

Chemical Identity and Physicochemical Properties